1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound with the chemical formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene, meaning there are three possible arrangements of two methoxy (OCH3) groups on a benzene ring []. While its natural origins are not well documented, 1,3-dimethoxybenzene finds use as a building block in organic synthesis [].
The key feature of 1,3-dimethoxybenzene's structure is the benzene ring, a six-membered carbon ring with alternating single and double bonds. This arrangement creates a stable, aromatic system. The two methoxy groups are attached at the 1 and 3 positions of the benzene ring, with each methoxy containing an oxygen atom single-bonded to a methyl group (CH3) []. This substitution with electron-donating methoxy groups can affect the reactivity of the benzene ring compared to unsubstituted benzene.
Synthesis of 1,3-dimethoxybenzene can be achieved through various methods, but specific details are limited. One potential route involves the methylation of resorcinol (1,3-dihydroxybenzene) using a methylation agent like dimethyl sulfate [].